molecular formula C13H16N4O3 B121800 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol CAS No. 21253-58-7

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol

Cat. No.: B121800
CAS No.: 21253-58-7
M. Wt: 276.29 g/mol
InChI Key: HPOCGNHBIFZCAN-UHFFFAOYSA-N
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Description

4-Hydroxytrimethoprim is a derivative of trimethoprim, a well-known antibacterial agent. It is characterized by the presence of a hydroxyl group at the fourth position of the trimethoprim molecule. The chemical formula for 4-Hydroxytrimethoprim is C14H18N4O4, and it has a molecular weight of 306.32 g/mol . This compound is primarily studied for its potential antibacterial properties and its role as a metabolite of trimethoprim.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Demethyltrimethoprim interacts with the enzyme DHFR, inhibiting its activity . This interaction prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and certain amino acids . The nature of this interaction is competitive, with 4-Demethyltrimethoprim binding to the active site of DHFR and preventing the binding of its natural substrate .

Cellular Effects

The inhibition of DHFR by 4-Demethyltrimethoprim has profound effects on cellular processes. It disrupts the synthesis of nucleotides and amino acids, which in turn affects DNA replication, RNA transcription, and protein synthesis . This can lead to cell cycle arrest and ultimately cell death .

Molecular Mechanism

4-Demethyltrimethoprim exerts its effects at the molecular level by binding to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate . This binding interaction is competitive, meaning that 4-Demethyltrimethoprim and dihydrofolate compete for the same binding site on the enzyme .

Temporal Effects in Laboratory Settings

The effects of 4-Demethyltrimethoprim in laboratory settings can vary over time. Initially, the compound may exert a strong inhibitory effect on DHFR, leading to a rapid decrease in cellular functions dependent on nucleotide and amino acid synthesis .

Dosage Effects in Animal Models

The effects of 4-Demethyltrimethoprim in animal models can vary with dosage . At lower doses, the compound may exert a therapeutic effect by inhibiting the growth of bacteria. At higher doses, 4-Demethyltrimethoprim may cause adverse effects, potentially due to the disruption of normal cellular processes .

Metabolic Pathways

4-Demethyltrimethoprim is involved in the folate metabolic pathway . It interacts with the enzyme DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate . This can affect the levels of these metabolites in the cell, as well as the flux through the pathway .

Transport and Distribution

Given its structural similarity to trimethoprim, it is likely that it is transported into cells via passive diffusion or active transport mechanisms .

Subcellular Localization

Given its role as an inhibitor of DHFR, it is likely that it localizes to the cytoplasm where this enzyme is found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytrimethoprim typically involves the hydroxylation of trimethoprim. One common method is the catalytic hydroxylation using a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified using chromatographic techniques .

Industrial Production Methods: Industrial production of 4-Hydroxytrimethoprim follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality. The purification process is optimized to achieve high yields and purity levels suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxytrimethoprim undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to trimethoprim.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-Hydroxytrimethoprim has several scientific research applications:

Comparison with Similar Compounds

    Trimethoprim: The parent compound, used widely as an antibacterial agent.

    3-Desmethyltrimethoprim: Another metabolite of trimethoprim with similar antibacterial properties.

    Methotrexate: An antifolate drug used in cancer therapy and autoimmune diseases.

Uniqueness: 4-Hydroxytrimethoprim is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its antibacterial activity and reduce resistance compared to trimethoprim .

Properties

IUPAC Name

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOCGNHBIFZCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877223
Record name 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21253-58-7
Record name 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21253-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Demethyltrimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DEMETHYLTRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary metabolic pathway of trimethoprim (TMP) in pigs, and how does this relate to 4-hydroxytrimethoprim?

A1: In pigs, trimethoprim (TMP) undergoes O-demethylation as a primary metabolic pathway. [] This process leads to the formation of 4-hydroxytrimethoprim (M1), along with another metabolite, 3-hydroxytrimethoprim (M4). These metabolites are then extensively glucuronidated. [] Therefore, 4-hydroxytrimethoprim is a significant metabolite of TMP in pigs.

Q2: How is 4-hydroxytrimethoprim primarily excreted in pigs?

A2: Following glucuronidation, the 4-hydroxytrimethoprim conjugate is primarily eliminated via tubular secretion in the kidneys. [] This active excretion pathway contributes significantly to the overall elimination of 4-hydroxytrimethoprim from the pig's body.

Q3: Does the co-administration of sulfamethoxazole influence the metabolism of trimethoprim in rats?

A3: Interestingly, the presence of sulfamethoxazole does not impact the absorption, distribution, excretion, or metabolism of trimethoprim in rats. [] This suggests that the metabolic pathways of trimethoprim, including the formation of 4-hydroxytrimethoprim, remain unaffected even when administered alongside sulfamethoxazole.

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